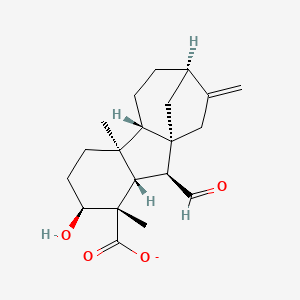

gibberellin A14-aldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H27O4- |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(1R,2S,3S,4S,5S,8S,9S,12R)-2-formyl-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylate |

InChI |

InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-14(20)18(2)7-6-15(22)19(3,17(23)24)16(18)13(20)10-21/h10,12-16,22H,1,4-9H2,2-3H3,(H,23,24)/p-1/t12-,13+,14+,15+,16+,18+,19-,20-/m1/s1 |

InChI Key |

YMDYUWHAQBYOMU-HYAYUQHRSA-M |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)[O-])O |

Canonical SMILES |

CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)[O-])O |

Origin of Product |

United States |

Elucidation of Gibberellin A14 Aldehyde Biosynthetic Pathways

Precursor-Product Relationships Leading to Gibberellin A14-Aldehyde

The formation of this compound is a multi-step process that begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGDP). Through a series of enzymatic reactions, GGDP is converted into more complex intermediates, ultimately leading to the synthesis of this compound.

The biosynthesis of all gibberellins (B7789140), including this compound, proceeds through the tetracyclic diterpene hydrocarbon, ent-kaurene (B36324). nih.gov This key intermediate is formed from GGDP via a two-step cyclization reaction. In Gibberella fujikuroi, a single bifunctional enzyme, CPS/KS, catalyzes the conversion of GGDP to ent-copalyl diphosphate (CDP) and subsequently to ent-kaurene.

Once formed, ent-kaurene undergoes a series of oxidative reactions. These reactions are catalyzed by monooxygenases and lead to the formation of various ent-kaurene derivatives. A key derivative in the pathway to this compound is ent-kaurenoic acid. In young shoots of maize, the metabolic sequence from ent-kaurene to gibberellin A12-aldehyde has been documented, involving intermediates such as ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid.

The immediate precursor to this compound is gibberellin A12-aldehyde. nih.govijfmr.com In the fungus Gibberella fujikuroi, gibberellin A12-aldehyde is directly converted to this compound through a 3β-hydroxylation reaction. ijfmr.com This is a pivotal step that differentiates the fungal gibberellin biosynthetic pathway from that in higher plants. Research using a mutant strain of G. fujikuroi has demonstrated that gibberellin A12-aldehyde is a substrate for the formation of 3-hydroxylated gibberellins, with this compound being a key intermediate. nih.govrsc.org

Divergence and Conservation of Biosynthetic Routes Across Organisms

The biosynthetic pathways leading to gibberellins show significant divergence between fungi and higher plants, a phenomenon attributed to convergent evolution. ijfmr.com This means that while both groups of organisms produce structurally similar gibberellins, they have evolved the enzymatic machinery to do so independently.

A primary point of divergence is the timing of the 3β-hydroxylation step. In the fungus Gibberella fujikuroi, this is an early event, with gibberellin A12-aldehyde being hydroxylated to this compound. ijfmr.com In contrast, in higher plants, 3β-hydroxylation is typically one of the final steps in the biosynthesis of bioactive gibberellins, and it is catalyzed by 2-oxoglutarate-dependent dioxygenases, not cytochrome P450 monooxygenases.

The following table summarizes the key differences in the early to mid-stages of the gibberellin biosynthetic pathways in Gibberella fujikuroi and a representative plant, Arabidopsis thaliana.

| Biosynthetic Step | Gibberella fujikuroi | Arabidopsis thaliana |

|---|---|---|

| ent-Kaurene Synthesis | Bifunctional enzyme (CPS/KS) | Two separate enzymes (CPS and KS) |

| ent-Kaurenoic Acid to GA12-Aldehyde | Multifunctional Cytochrome P450 (P450-1) | Two Cytochrome P450s (KO and KAO - CYP88A) |

| Formation of 3β-Hydroxylated Intermediate | GA12-aldehyde → GA14-aldehyde (early step) | GA9 → GA4 or GA20 → GA1 (late step) |

| Enzyme for 3β-Hydroxylation | Cytochrome P450 monooxygenase (P450-1) | 2-oxoglutarate-dependent dioxygenase (GA3ox) |

Fungal this compound Biosynthesis (Gibberella fujikuroi / Fusarium fujikuroi)

The fungus Gibberella fujikuroi (now reclassified as Fusarium fujikuroi) is a notable producer of gibberellins and has been a model organism for studying their biosynthesis. In this fungus, the pathway to this compound is characterized by an early 3β-hydroxylation step. The biosynthesis begins with the cyclization of geranylgeranyl diphosphate (GGDP) to ent-kaurene, a reaction catalyzed by a bifunctional ent-copalyl diphosphate synthase/ent-kaurene synthase.

Following the formation of ent-kaurene, a series of oxidation reactions occur. A multifunctional cytochrome P450 monooxygenase, designated P450-4, catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. Subsequently, another crucial multifunctional cytochrome P450 enzyme, P450-1, acts on ent-kaurenoic acid. P450-1 is responsible for four sequential reactions: 7β-hydroxylation, contraction of the B ring to form GA12-aldehyde, and critically for this pathway, the 3β-hydroxylation of GA12-aldehyde to yield this compound. This 3β-hydroxylation step occurs relatively early in the fungal pathway. This compound is then further metabolized to other 3-hydroxylated gibberellins, such as the commercially important gibberellic acid (GA3).

The key enzymatic conversions in the latter part of the pathway are summarized below:

| Precursor | Enzyme | Product |

| ent-Kaurenoic acid | P450-1 | GA12-aldehyde |

| GA12-aldehyde | P450-1 | This compound |

| This compound | P450-2 (and other enzymes) | 3-hydroxylated GAs (e.g., GA4, GA7, GA3) |

Evolutionary Trajectories of this compound Pathway Enzymes

The biosynthesis of structurally identical gibberellins in fungi and plants is a classic example of convergent evolution. nih.gov Phylogenetic analyses of the enzymes involved reveal that the fungal and plant pathways evolved independently.

The cytochrome P450 monooxygenases that catalyze key steps in the respective pathways, while performing analogous functions, are not closely related in terms of their amino acid sequences. For instance, the fungal P450-1, which catalyzes the formation of GA14-aldehyde from GA12-aldehyde, is structurally and genetically distinct from the plant GA 3-oxidases (which are 2-oxoglutarate-dependent dioxygenases) that catalyze the final 3β-hydroxylation step in plants.

This independent evolution is also supported by the different organization of the biosynthetic genes. In G. fujikuroi, the genes for GA biosynthesis are clustered together in the genome, a common feature for secondary metabolite pathways in fungi. In contrast, the GA biosynthetic genes in plants are typically dispersed throughout the genome. The presence of a GA biosynthesis gene cluster in the fungus and its absence in closely related Fusarium species suggests a complex evolutionary history, potentially involving horizontal gene transfer between ancestral fungi, but not from plants. nih.gov

Subcellular Compartmentalization of this compound Biosynthesis

The physical separation of biosynthetic steps within the cell is a key regulatory feature of metabolic pathways. In plants, GA biosynthesis is compartmentalized across three cellular locations. The initial steps, from GGDP to ent-kaurene, occur in the plastids. The intermediate steps, involving the conversion of ent-kaurene to GA12 by cytochrome P450 monooxygenases (KO and KAO), are localized to the endoplasmic reticulum. The final steps, catalyzed by soluble 2-oxoglutarate-dependent dioxygenases (GA 20-oxidases and GA 3-oxidases), take place in the cytoplasm.

In the fungus Gibberella fujikuroi, the compartmentalization differs significantly, reflecting the independent evolutionary origin of its pathway. The enzymes responsible for the synthesis of ent-kaurene from GGDP are located in the cytosol. The subsequent oxidative steps, catalyzed by the cytochrome P450s P450-4 and P450-1 (which is responsible for the conversion of GA12-aldehyde to this compound), are also cytosolic, likely associated with the endoplasmic reticulum. This localization is consistent with the nature of P450 enzymes, which are often membrane-anchored.

| Organism | Biosynthetic Stage | Subcellular Location |

| Plants | GGDP → ent-kaurene | Plastid |

| ent-kaurene → GA12 | Endoplasmic Reticulum | |

| GA12 → Bioactive GAs | Cytoplasm | |

| Gibberella fujikuroi | GGDP → ent-kaurene | Cytosol |

| ent-kaurene → This compound → GAs | Cytosol (P450s likely ER-associated) |

Regulation of Gibberellin A14 Aldehyde Biosynthesis and Metabolism

Genetic and Transcriptional Control of Enzyme Expression

The synthesis of gibberellin A14-aldehyde is a tightly regulated process, governed by the expression of specific genes encoding the biosynthetic enzymes and the interplay of various regulatory elements and transcription factors.

Identification of Genes Encoding Biosynthetic Enzymes

The biosynthesis of this compound is a multi-step process catalyzed by a series of enzymes, primarily from the cytochrome P450 monooxygenase (CYP) superfamily. In the fungus Gibberella fujikuroi, a well-studied model for gibberellin biosynthesis, the gene P450-1 has been identified as encoding a key multifunctional enzyme, GA14 synthase. nih.gov This enzyme is responsible for catalyzing four sequential oxidation steps, converting ent-kaurenoic acid to gibberellin A14 through the intermediates ent-7α-hydroxykaurenoic acid, GA12-aldehyde, and finally GA14-aldehyde. nih.gov

In higher plants, the pathway to gibberellin A12, a precursor to GA14-aldehyde in some pathways, involves several key enzymes whose genes have been identified. These include ent-copalyl diphosphate (B83284) synthase (CPS), ent-kaurene (B36324) synthase (KS), ent-kaurene oxidase (KO), and ent-kaurenoic acid oxidase (KAO). washington.edusemanticscholar.org The KAO enzyme, a member of the CYP88A family, catalyzes the conversion of ent-kaurenoic acid to GA12 via GA12-aldehyde. nih.gov The subsequent conversion to GA14-aldehyde is then carried out by other specific CYPs. The identification of these genes has been crucial for understanding the genetic basis of this compound biosynthesis. nih.gov

| Gene | Enzyme Encoded | Function in Relation to GA14-Aldehyde Biosynthesis | Organism(s) |

|---|---|---|---|

| P450-1 | GA14 synthase (a cytochrome P450) | Catalyzes the conversion of ent-kaurenoic acid to GA14, via GA12-aldehyde and GA14-aldehyde. | Gibberella fujikuroi |

| KAO (CYP88A) | ent-kaurenoic acid oxidase | Catalyzes the conversion of ent-kaurenoic acid to GA12, an immediate precursor to GA14-aldehyde in some pathways. | Higher plants (e.g., barley, Arabidopsis) |

| cpr-Gf | NADPH-cytochrome P450 reductase | Essential for the activity of P450 monooxygenases, including those involved in GA14-aldehyde synthesis. | Gibberella fujikuroi |

Regulatory Elements and Transcription Factors

The expression of genes involved in this compound biosynthesis is under the control of specific regulatory elements in their promoter regions and the transcription factors that bind to them. In G. fujikuroi, the expression of the NADPH-cytochrome P450 reductase gene, cpr-Gf, is co-regulated with other gibberellin biosynthetic genes, indicating a coordinated transcriptional control mechanism, particularly under conditions of nitrogen starvation. nih.gov

Furthermore, GATA motifs have been identified in the promoter region between the P450-4 and P450-1 genes in Fusarium proliferatum. mdpi.com Mutations within these GATA motifs have been shown to negatively impact the binding of GATA transcription factors, consequently affecting the transcription of these crucial biosynthetic genes. mdpi.com

In plants, the regulation of gibberellin-responsive genes involves DELLA proteins, which act as repressors of gibberellin signaling. In the absence of gibberellins (B7789140), DELLA proteins can bind to and inactivate transcription factors such as PHYTOCHROME-INTERACTING FACTORS (PIFs). When gibberellin is present, it binds to its receptor, leading to the degradation of DELLA proteins. This releases the PIF transcription factors, allowing them to bind to the promoter regions of gibberellin-responsive genes and activate their transcription. While this is a general mechanism for gibberellin signaling, it is plausible that the expression of genes involved in the biosynthesis of this compound is also subject to this feedback regulation.

Enzymatic Activity Modulation

The catalytic efficiency of the enzymes responsible for this compound synthesis can be influenced by various physicochemical factors, including pH, as well as the availability of necessary redox partners and cofactors.

pH-Dependent Conversions and Reaction Kinetics

The enzymatic conversion of precursors to this compound is sensitive to pH. Studies on the synthesis of GA12-aldehyde, an immediate precursor to GA14-aldehyde in some pathways, have shown that adjusting the pH of the reaction mixture can significantly alter the product ratio. For instance, in cell-free extracts from pumpkin endosperm, a pH of 6.9 was found to increase the ratio of GA12-aldehyde to GA12 by approximately 18-fold compared to a pH of 7.8. While this specific study did not directly measure the kinetics of GA14-aldehyde formation, it highlights the importance of pH in modulating the activity of enzymes in the gibberellin biosynthetic pathway and influencing the accumulation of aldehyde intermediates.

Influence of Redox Partners and Cofactors

The cytochrome P450 monooxygenases that catalyze the formation of this compound are dependent on redox partners and cofactors for their activity. These enzymes require a continuous supply of electrons, which are transferred from NADPH. This electron transfer is mediated by a partner protein, NADPH-cytochrome P450 reductase (CPR). nih.gov In G. fujikuroi, a single CPR gene, cpr-Gf, has been identified, and its product is essential for the function of the P450 enzymes in the gibberellin biosynthetic pathway. nih.gov

Disruption of the cpr-Gf gene results in a total loss of the production of several gibberellins, demonstrating the critical role of this redox partner. nih.gov The CPR protein contains conserved domains for binding FAD, FMN, and NADPH, which are all necessary for the electron transport chain that ultimately provides the reducing equivalents for the P450-catalyzed reactions. Therefore, the availability and proper functioning of CPR and the cofactor NADPH are crucial for the biosynthesis of this compound.

Metabolic Transformations and Downstream Products of Gibberellin A14 Aldehyde

Conversion Pathways to Other Gibberellins (B7789140)

The metabolism of gibberellin A14-aldehyde involves several enzymatic steps that modify its structure, leading to different classes of gibberellins. These pathways are critical for producing the vast diversity of GAs found in nature.

In the gibberellin biosynthesis pathway of the fungus Gibberella fujikuroi, this compound is a direct precursor to gibberellin A14. biorxiv.org This conversion is a critical step that follows the 3β-hydroxylation of gibberellin A12-aldehyde, which produces this compound. researchgate.netresearchgate.net The process involves the oxidation of the aldehyde group at carbon-7 to a carboxylic acid, resulting in the formation of gibberellin A14. biorxiv.org

Table 1: Conversion of this compound to Gibberellin A14

| Precursor | Product | Transformation | Organism/System |

|---|

This table illustrates the direct metabolic conversion of this compound.

This compound is a key intermediate in the synthesis of 3-hydroxylated gibberellins, which include the highly bioactive gibberellic acid (GA3). rsc.orgresearchgate.net Research using the mutant Bl-41a of the fungus Gibberella fujikuroi has demonstrated that this compound is efficiently converted into several fungal 3-hydroxylated gibberellins, including GA3. rsc.orgresearchgate.net The pathway proceeds from gibberellin A14, which is then metabolized through a series of oxidative steps to ultimately yield these important compounds. researchgate.net This contrasts with the metabolism of gibberellin A14 itself, which is converted at a much lower rate. rsc.org

The gibberellin biosynthetic pathway features a critical divergence that leads to two major classes of gibberellins: those containing 20 carbon atoms (C20-GAs) and those with 19 carbon atoms (C19-GAs). wikipedia.org this compound is a C20-GA. Its downstream metabolism serves as a branching point into the C19-GA pathway. This transition involves the oxidative loss of one carbon atom (C-20) as carbon dioxide.

In fungi, the conversion of gibberellin A14 (derived from this compound) to gibberellin A4 marks the shift from a C20 to a C19 structure. nih.govfrontiersin.org This step is catalyzed by a GA 20-oxidase enzyme. Following this, further modifications can occur within the C19 framework, leading to other bioactive GAs like GA7 and GA3. frontiersin.org

Identification of Novel this compound Derivatives

While research has extensively detailed the downstream products of this compound metabolism, the focus has largely been on its natural conversion products rather than on the identification of novel synthetic derivatives of the aldehyde itself. However, the synthesis of this compound has been achieved for research purposes, typically starting from more complex precursors like 3β,7β-dihydroxykaurenolide. rsc.orgresearchgate.net

These synthetic approaches are crucial for producing labeled versions of this compound, which can then be used in metabolic studies to trace the biosynthetic pathway and identify the enzymes and intermediates involved. researchgate.net For instance, feeding studies using synthesized this compound in fungal cultures have been instrumental in confirming its role as a direct precursor to GA3 and other 3-hydroxylated gibberellins. rsc.orgresearchgate.net While novel derivatives of the aldehyde are not widely reported, the ability to synthesize it and its related compounds, such as gibberellin A14-alcohol, has been fundamental to understanding gibberellin metabolism. rsc.org

Linkages to Bioactive Gibberellins and their Regulatory Roles

The metabolic pathway originating from this compound is directly linked to the production of several of the most biologically active gibberellins, namely GA1, GA3, GA4, and GA7. biorxiv.orgfrontiersin.org These bioactive GAs are potent regulators of plant growth and development. frontiersin.org They are known to control a wide array of physiological processes, including:

Stem Elongation: Bioactive GAs promote cell division and elongation in stem tissues. researchgate.net

Seed Germination: They are critical for breaking seed dormancy and promoting the growth of the embryo. biorxiv.org

Flowering: GAs can influence the transition from vegetative growth to flowering. researchgate.net

Fruit Development: They play a role in fruit setting and growth. researchgate.net

Table 2: Bioactive Gibberellins Derived from the GA14-Aldehyde Pathway and Their Roles

| Bioactive Gibberellin | Key Regulatory Role |

|---|---|

| Gibberellin A3 (Gibberellic Acid) | Promotes stem elongation, seed germination, and fruit development. researchgate.net |

| Gibberellin A4 | A primary bioactive GA in some species, regulates stem growth and flowering. frontiersin.org |

This table summarizes the functions of key bioactive gibberellins that are downstream products in the metabolic pathway of this compound.

Compound List

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Gibberellin A1 (GA1) |

| Gibberellin A3 (GA3) |

| Gibberellin A4 (GA4) |

| Gibberellin A7 (GA7) |

| Gibberellin A12 |

| Gibberellin A12-aldehyde |

| Gibberellin A14 |

| Gibberellin A14-alcohol |

| This compound |

Methodologies for Investigating Gibberellin A14 Aldehyde

Analytical Techniques for Detection and Quantification

Precise and sensitive analytical methods are crucial for identifying and measuring the often low endogenous concentrations of gibberellin A14-aldehyde and its related metabolites in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a cornerstone for the analysis of gibberellins (B7789140), including their aldehyde precursors. creative-proteomics.com This technique combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. creative-proteomics.com For GC-MS analysis, derivatization is often necessary to increase the volatility of polar analytes like this compound. nih.govsemanticscholar.org

More recently, liquid chromatography-mass spectrometry (LC-MS) techniques have gained prominence due to their ability to analyze a wider range of compounds with minimal sample preparation. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) offers high speed, resolution, and sensitivity for the determination of active gibberellins and their precursors. nih.gov A developed method utilizing UPLC-MS/MS allows for the rapid and reproducible quantification of active GAs in plant tissues, using minimal sample amounts and reducing the use of organic solvents. nih.gov Similarly, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) provides high-resolution mass accuracy, aiding in the confident identification of known and unknown GA metabolites.

These advanced methods are indispensable for creating detailed profiles of gibberellin metabolites, including this compound, within various plant tissues and fungal cultures.

Isotope-labeling is a powerful tool for elucidating biosynthetic pathways and metabolic fluxes. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C), or radioactive isotopes like carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), are incorporated into precursor molecules. For instance, [¹⁴C]GA12-aldehyde has been used in incubations with cell-free systems to trace its conversion to downstream products. gla.ac.uk

By tracking the labeled atoms through the metabolic network, researchers can definitively establish precursor-product relationships. For example, feeding experiments with isotopically labeled GA20 have been used to demonstrate its conversion to GA1. researchgate.net The use of isotope-labeled internal standards, such as [²H₂]-GA₄, is also critical for accurate quantification in mass spectrometric analyses, as it corrects for variations in sample extraction and ionization efficiency. nih.gov

Table 1: Application of Tracer Methodologies in Gibberellin Research

| Labeled Compound | System | Finding | Reference |

|---|---|---|---|

| [¹⁴C]Mevalonic Acid (MVA) | Cell-free system from Cucurbita maxima | Demonstrated the in vitro synthesis of [¹⁴C]GA12-aldehyde and its further conversion to other GAs when Mn²⁺ was omitted. | gla.ac.uk |

| [¹⁴C]GA12 | Pisum sativum embryo preparation | Elucidated two distinct pathways leading to C₁₉-GAs, one involving 13-hydroxylation and the other C-20 oxidation. | gla.ac.uk |

| [³H,¹³C]GA20 | Pisum sativum (tall and dwarf lines) | Confirmed that the Le gene controls the 3β-hydroxylation of GA20 to GA1. | gla.ac.uk |

| [¹⁴C]GA12-aldehyde | Cell-free system from Cucurbita maxima | Showed maximal conversion in the presence of Fe²⁺, 2-oxoglutarate, NADPH, O₂, and ascorbate, indicating the involvement of dioxygenases. | gla.ac.uk |

Biochemical Approaches for Enzyme Characterization

Understanding the enzymes that synthesize and modify this compound requires biochemical assays that allow for the study of their activity and properties in a controlled environment.

Cell-free systems, typically prepared from plant tissues like pumpkin (Cucurbita maxima) endosperm or pea (Pisum sativum) cotyledons, have been instrumental in dissecting the gibberellin biosynthetic pathway. researchgate.netnih.gov These preparations contain the necessary enzymes and cofactors to catalyze specific metabolic steps in vitro. For example, a cell-free system from pumpkin endosperm was used to show that GA12-aldehyde is formed from mevalonic acid and is subsequently converted to other gibberellins. nih.gov Similarly, a cell-free system from pea cotyledons demonstrated the conversion of GA12-aldehyde to GA12 and then to GA53. nih.gov These systems allow researchers to manipulate reaction conditions, add inhibitors, and supply labeled substrates to characterize the enzymatic conversion of this compound and its precursors. researchgate.netcdnsciencepub.com

The identification of genes encoding gibberellin biosynthetic enzymes allows for their production in heterologous systems, such as Escherichia coli or yeast. This recombinant expression yields large quantities of purified enzymes for detailed biochemical characterization. For instance, the enzymatic activities of recombinant CYP714A1 and CYP714A2 proteins from Arabidopsis were analyzed using a yeast expression system to clarify their roles in GA metabolism. researchgate.net This approach allows for the unambiguous determination of an enzyme's substrate specificity and catalytic function. Researchers can confirm, for example, that a specific enzyme catalyzes the conversion of GA12-aldehyde to GA14, or its subsequent oxidation steps. researchgate.net

Molecular Genetic and Genomic Methodologies

The study of gibberellin metabolism at the molecular level has been greatly advanced through genetic and genomic approaches. frontiersin.org Forward and reverse genetics strategies, often starting with the observation of a dwarf phenotype due to gibberellin deficiency, have been crucial for identifying the genes involved in the pathway. frontiersin.org

In Arabidopsis, a series of GA-sensitive mutants (ga1 to ga5) were instrumental in cloning the genes encoding key biosynthetic enzymes. frontiersin.org For example, analysis of these mutants helped establish the roles of enzymes acting both before and after the formation of GA12-aldehyde. Molecular genetic analyses have also shed light on the regulation of these genes and the signaling pathways that gibberellins control. nih.govcuni.cz The identification of transcription factors and regulatory proteins, such as the DELLA proteins, has provided a deeper understanding of how gibberellin levels are perceived and translated into developmental responses. cuni.cz Genomic approaches, including the analysis of gene families like the cytochrome P450s (e.g., CYP714 family) and 2-oxoglutarate-dependent dioxygenases, continue to uncover the diversity and evolution of gibberellin metabolic pathways in different plant species. researchgate.net

Gene Cloning and Functional Assays

The identification of genes responsible for the synthesis of this compound and its subsequent metabolites has been a critical step in understanding its role. In the fungus Fusarium fujikuroi (formerly Gibberella fujikuroi), it is established that this compound is an intermediate formed from gibberellin A12-aldehyde. rsc.orgbiorxiv.org The enzymes catalyzing these steps are often cytochrome P450 monooxygenases. nih.gov

Gene cloning has been instrumental in isolating the specific genes encoding these enzymes. A common strategy involves using information from purified enzymes or genetic mutants to design probes and screen cDNA libraries. For instance, the gene encoding ent-kaurenoic acid oxidase (KAO), which is involved in the steps leading to GA12-aldehyde, was cloned and its function verified. nih.gov The fungal KAO, belonging to the CYP68A subfamily, is notable as it can catalyze an additional 3β-hydroxylation, leading to the formation of GA14 from GA12-aldehyde. nih.gov

Once a candidate gene is cloned, functional assays are essential to confirm its enzymatic activity. A widely used method is the heterologous expression of the gene in an organism that does not naturally produce gibberellins, such as the bacterium Escherichia coli or yeast (Saccharomyces cerevisiae). oup.comnih.gov The recombinant protein produced by the host organism can then be purified and incubated with a putative substrate, such as radiolabeled gibberellin A12-aldehyde, to test for its conversion to this compound. rsc.orgebi.ac.uk The products of the reaction are then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to confirm their identity. rsc.orgebi.ac.uk For example, microsomal preparations from G. fujikuroi mycelia have been shown to convert [14C]GA12-aldehyde into radiolabeled GA14 as the primary product. ebi.ac.uk

Functional analysis of cytochrome P450 enzymes from Arabidopsis, such as CYP714A1 and CYP714A2, has been performed using a yeast expression system to determine their specific roles in modifying gibberellins. nih.govresearchgate.net This approach allows for the precise characterization of enzyme function in a controlled environment, free from the complexity of the native plant or fungal system.

Genome-Wide Association Studies and Transcriptomics

Genome-wide association studies (GWAS) and transcriptomics have provided a broader, systems-level understanding of the regulation and genetic basis of this compound metabolism. While specific GWAS focused solely on this compound are not prominent, GWAS has been employed to investigate the genetic architecture of traits influenced by gibberellins, such as plant height. These studies identify single nucleotide polymorphisms (SNPs) associated with variations in these traits, which can then be linked to candidate genes within the gibberellin biosynthesis or signaling pathways.

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, has been particularly insightful. DNA microarray and RNA-sequencing analyses have been used to examine how the expression of gibberellin biosynthesis genes is regulated by developmental and environmental signals. biorxiv.orgnih.gov For example, studies in Arabidopsis thaliana have shown that genes encoding enzymes in the GA pathway are differentially expressed in response to environmental cues like light and low temperatures. nih.gov Cold treatment of imbibed seeds was found to upregulate GA biosynthesis genes, leading to increased levels of bioactive gibberellins. nih.gov

A study combining metabolomics, transcriptomics, and miRNA analysis in two different phenotypes of Cryptomeria fortunei (Japanese cedar) revealed significant enrichment in the diterpenoid biosynthesis pathway. frontiersin.org Notably, the levels of gibberellin A14 aldehyde were found to be 14.14 times higher in the evergreen mutant compared to the wild type, highlighting the utility of these omics approaches in identifying key metabolic shifts. frontiersin.org Similarly, transcriptomic analysis of Phellodendron chinense seedlings treated with exogenous GA3 showed differential expression of genes in the plant hormone signal transduction pathway. mdpi.com These approaches allow researchers to build regulatory networks and understand how the entire metabolic pathway, including the production of intermediates like this compound, is coordinated. biorxiv.orgfrontiersin.org

In Vivo and Ex Vivo Experimental Systems for Metabolic Studies

In vivo and ex vivo experimental systems are crucial for studying the metabolism of this compound in a context that closely mimics the natural biological environment. These systems involve the use of whole organisms, specific tissues, or cell cultures to trace the metabolic fate of precursors.

In vivo studies often utilize feeding experiments where a labeled precursor, such as radioactively labeled gibberellin A12-aldehyde, is supplied to an intact organism or tissue. rsc.org For instance, cultures of the G. fujikuroi mutant B1-41a have been instrumental in demonstrating that this compound is formed from gibberellin A12-aldehyde and is subsequently converted into other 3-hydroxylated gibberellins, including gibberellin A3. rsc.org

Ex vivo studies frequently employ cell-free systems derived from specific plant tissues. These cell-free extracts contain the necessary enzymes for metabolic conversions and allow for detailed biochemical characterization. annualreviews.org Soluble enzyme preparations from the embryos and endosperm of Marah macrocarpus have been used to study the metabolism of [14C]GA12-aldehyde. researchgate.net These experiments revealed that embryo preparations convert GA12-aldehyde to GA4 and GA7, while endosperm preparations convert it to GA15, GA24, and GA9. researchgate.net Similarly, cell-free systems from pumpkin (Cucurbita maxima) endosperm and immature pea (Pisum sativum) seeds have been pivotal in elucidating the steps of the gibberellin biosynthetic pathway. annualreviews.orgnih.gov

Advanced Research Perspectives on Gibberellin A14 Aldehyde

Exploration of Uncharted Biosynthetic Routes and Enzymes

The canonical biosynthetic pathway to gibberellins (B7789140) has been extensively studied, particularly in higher plants and the fungus Fusarium fujikuroi (formerly Gibberella fujikuroi). nih.govtandfonline.com In this fungus, GA14-aldehyde is a prominent intermediate, formed from its precursor, GA12-aldehyde. rsc.org A key reaction in the fungal pathway is the 3β-hydroxylation of GA12-aldehyde, which produces GA14-aldehyde, a step that largely bypasses the formation of GA12. biorxiv.org This contrasts with the main pathway in higher plants, where 3β-hydroxylation is typically one of the final steps in forming bioactive GAs. nih.gov

Research has identified that the conversion of ent-kaurenoic acid through to GA14 in F. fujikuroi is catalyzed by a multifunctional cytochrome P450 monooxygenase. nih.gov However, the precise kinetics and potential for alternative enzymes or shunt pathways, especially in less-studied GA-producing organisms, represent uncharted territory. The independent evolution of GA biosynthesis in plants, fungi, and some bacteria suggests that novel enzymes with different substrate specificities and efficiencies may exist. researchgate.netrothamsted.ac.uk

Future exploration in this area focuses on:

Discovering Novel Enzymes: Searching the genomes of diverse GA-producing fungi and bacteria for enzymes capable of producing or modifying GA14-aldehyde. This could reveal alternative P450s or dioxygenases with unique catalytic properties.

Characterizing Shunt Pathways: Investigating whether GA14-aldehyde can be shunted into other metabolic pathways, potentially leading to the formation of novel, uncharacterized diterpenoid compounds with distinct biological activities.

Convergent Evolution Studies: Comparing the structure and function of enzymes that metabolize GA12-aldehyde and GA14-aldehyde across different kingdoms (fungi, bacteria, plants) to understand the molecular basis of their convergent evolution. researchgate.net

Table 1: Key Known Conversions in the Fungal Gibberellin Pathway Surrounding GA14-Aldehyde

| Precursor | Product | Key Enzyme Type | Organism |

| GA12-aldehyde | GA14-aldehyde | Cytochrome P450 Monooxygenase (3β-hydroxylase activity) | Fusarium fujikuroi |

| GA14-aldehyde | GA14 | Cytochrome P450 Monooxygenase (aldehyde oxidase activity) | Fusarium fujikuroi |

| GA14-aldehyde | 3-hydroxy GAs (e.g., GA3) | Multifunctional P450s and Dioxygenases | Fusarium fujikuroi |

Elucidation of Intricate Regulatory Networks Governing its Metabolism

The metabolism of GA14-aldehyde does not occur in isolation; it is embedded within a complex network of regulatory controls that maintain hormonal homeostasis. The levels of all GAs, including intermediates like GA14-aldehyde, are tightly regulated by both internal developmental cues and external environmental signals. rothamsted.ac.ukwikipedia.org

The primary mechanisms governing the flux through the GA pathway include:

Feedback and Feedforward Regulation: The GA pathway is subject to feedback regulation, where high levels of bioactive GAs can suppress the expression of biosynthesis genes, while low levels can upregulate them. nih.govresearchgate.net This likely affects the expression of the P450s responsible for producing and consuming GA14-aldehyde.

Hormonal Crosstalk: Other phytohormones, notably auxin, have been shown to regulate GA metabolism. wikipedia.orgencyclopedia.pub Auxin can influence the expression of GA biosynthesis and catabolism genes, thereby indirectly controlling the pool size of intermediates like GA14-aldehyde. wikipedia.org

Environmental Control: Abiotic factors such as light and temperature significantly impact GA biosynthesis. researchgate.netwikipedia.org For instance, light signals perceived by phytochromes can regulate the expression of GA-metabolizing enzymes, and cold temperatures have also been linked to changes in GA levels. wikipedia.orgnih.gov

Elucidating these networks as they pertain specifically to GA14-aldehyde involves pinpointing the specific transcription factors and signaling components that respond to cellular and environmental cues to modulate the enzymes that synthesize and metabolize this particular intermediate.

Comparative Functional Genomics and Proteomics of Gibberellin A14-Aldehyde Metabolism

Comparative omics approaches provide powerful tools to understand the diversity and regulation of GA metabolism across different species and conditions. By comparing the genomes, transcriptomes, proteomes, and metabolomes of various organisms, researchers can identify genes, proteins, and metabolic shifts related to GA14-aldehyde.

A notable study using comparative omics on two different overwintering phenotypes of Chinese cedar (Cryptomeria fortunei) revealed significant differences in their terpenoid profiles. frontiersin.org In the green-leaf mutant (GM) phenotype, the levels of GA14-aldehyde and GA53-aldehyde were dramatically higher—14.14 and 8.46 times, respectively—than in the yellow-leaf wild type (YWt). frontiersin.org This finding directly links the accumulation of specific GA aldehydes to a distinct phenotype and highlights the value of comparative metabolomics. The study also implicated specific microRNAs in the regulation of diterpenoid synthesis, demonstrating a multi-layered control system. frontiersin.org

Table 2: Comparative Metabolite Levels in Cryptomeria fortunei Phenotypes

| Compound | Phenotype | Relative Level | Fold Change (GM vs. YWt) |

| This compound | GM | High | 14.14 |

| YWt | Low | - | |

| Gibberellin A53-aldehyde | GM | High | 8.46 |

| YWt | Low | - | |

| Data sourced from a comparative metabolomics study on C. fortunei. frontiersin.org |

Future research using these approaches could involve:

Functional Genomics: Genome-wide analysis of GA metabolism genes in various species, similar to work done in Medicago truncatula, can identify orthologs of the enzymes that produce GA14-aldehyde. nih.gov Comparing their expression patterns under different conditions can reveal conserved and species-specific regulatory mechanisms.

Proteomics: Using advanced mass spectrometry techniques to identify and quantify the proteins present in tissues where GA14-aldehyde is actively metabolized. creative-proteomics.com This can confirm the expression of predicted enzymes and may uncover novel protein-protein interactions or post-translational modifications that regulate their activity.

Cross-Kingdom Comparisons: Comparing the genomic and proteomic datasets of GA-producing plants, fungi, and bacteria to trace the evolutionary history of the pathway and identify the key genetic differences that led to distinct metabolic routes, such as the one involving GA14-aldehyde in fungi. researchgate.net

Systems Biology Approaches to this compound Pathway Integration

Systems biology aims to create a holistic understanding of biological processes by integrating diverse datasets into computational models. For the gibberellin pathway, this involves moving beyond the study of individual components to modeling the entire network's behavior. A systems approach to GA14-aldehyde would integrate data from genomics, proteomics, and metabolomics to model the flux through this specific metabolic node. frontiersin.org

A key focus of a systems approach is understanding how the GA pathway is integrated with other cellular processes. The DELLA proteins are a major hub for this integration, connecting GA signaling with other hormone pathways (e.g., auxin, jasmonic acid, ethylene) and responses to environmental stress. encyclopedia.pubnih.gov

Key aspects of a systems biology approach include:

Metabolic Flux Analysis: Developing kinetic models of the GA biosynthetic pathway to predict how changes in enzyme levels or substrate availability affect the concentration of intermediates like GA14-aldehyde.

Network Integration: Building comprehensive regulatory network models that show how transcription factors, microRNAs, and signals from other hormone pathways collectively determine the expression of GA biosynthetic genes. encyclopedia.pubfrontiersin.org

Predictive Modeling: Using these models to predict how the plant or fungus will adjust its GA metabolism, including the GA14-aldehyde pool, in response to specific environmental changes, such as pathogen attack, drought, or altered light conditions. nih.gov This can help formulate hypotheses for experimental validation.

Evolutionary and Ecological Significance of this compound in Plant-Microbe Interactions

Gibberellins are not only produced by plants but also by a range of fungi and bacteria that associate with plants as pathogens or symbionts. rothamsted.ac.uk The GA biosynthetic pathways in these different kingdoms evolved independently, a case of convergent evolution that underscores the ecological importance of these molecules in mediating inter-kingdom interactions. researchgate.netrothamsted.ac.uk

GA14-aldehyde, as a key intermediate in the pathway of the rice pathogen F. fujikuroi, is of particular interest in this context. rsc.org The overproduction of GAs by this fungus causes the "bakanae" or "foolish seedling" disease, leading to abnormal elongation and sterility in rice plants. nih.gov The specific profile of GAs produced by a microbe, including the relative abundance of intermediates like GA14-aldehyde, could be a crucial factor in the outcome of the plant-microbe interaction.

The ecological significance can be explored from several angles:

Pathogenesis: The production of GA14-aldehyde and its subsequent conversion to bioactive GAs by a pathogen could be a strategy to manipulate the host's growth and development, thereby facilitating infection and nutrient acquisition.

Symbiosis: Some symbiotic bacteria, such as rhizobia, also possess an independent pathway for GA production. researchgate.net These GAs are known to play a role in processes like nodule formation in legumes. nih.gov Investigating the specific GA intermediates produced by these symbionts could reveal their role in establishing and maintaining the mutualistic relationship.

Chemical Communication: GA14-aldehyde itself, or its specific by-products, could act as signaling molecules in the plant-microbe dialogue. Its presence could be detected by the plant as a marker of a fungal presence, potentially triggering defense or symbiotic responses.

Evolutionary Arms Race: The differences in the GA pathways between plants and microbes may reflect an evolutionary arms race. Plants may have evolved mechanisms to recognize and respond to specific microbial GA profiles, while microbes co-evolve to produce novel GA variants to circumvent these defenses.

Understanding the role of specific intermediates like GA14-aldehyde is critical to deciphering the complex chemical language that governs the relationships between plants and the microorganisms in their environment.

Q & A

Q. What is the role of gibberellin A14-aldehyde in the gibberellin biosynthesis pathway, and how is it experimentally validated?

this compound (GA14-aldehyde) is a key intermediate in the fungal gibberellin biosynthesis pathway, particularly in Gibberella fujikuroi (now Fusarium fujikuroi). Its role was identified through radiolabeling studies, where [14C]-labeled precursors (e.g., GA12-7-aldehyde) were tracked to demonstrate its conversion into downstream gibberellins. Enzymatic assays and mutant fungal strains lacking specific cytochrome P450 monooxygenases further confirmed its position in the pathway .

Q. What methodologies are recommended for detecting and quantifying this compound in plant tissues?

High-performance liquid chromatography (HPLC) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting GA14-aldehyde. Radiolabeled tracer experiments, as demonstrated in soybean cotyledons using [14C]-GA12-7-aldehyde, allow precise tracking of metabolic intermediates. Cell-free extracts and in vitro enzyme assays are critical for isolating pathway steps . For reproducibility, experimental protocols must detail extraction solvents (e.g., 80% methanol), purification steps (e.g., silica gel chromatography), and validation via co-chromatography with authentic standards .

Q. How do researchers address challenges in isolating this compound for in vitro studies?

Isolation requires stringent purification protocols due to its low abundance and instability. Techniques include flash chromatography, reverse-phase HPLC, and derivatization (e.g., methyl ester formation) to enhance stability. Researchers must validate purity using nuclear magnetic resonance (NMR) and high-resolution MS, while ensuring storage in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in proposed gibberellin biosynthesis pathways involving GA14-aldehyde be resolved across species?

Discrepancies arise from species-specific enzyme activities. For example, GA14-aldehyde is a fungal intermediate but is not prominent in vascular plants. Comparative studies using mutant lines (e.g., Arabidopsis ga3ox mutants) and heterologous expression of fungal genes in plant systems can clarify pathway divergence. Meta-analyses of isotopic labeling patterns and enzyme kinetics across species are essential .

Q. What experimental strategies elucidate regulatory mechanisms controlling GA14-aldehyde production under environmental stressors?

Phytochrome and cryptochrome signaling pathways modulate gibberellin levels in response to light. For instance, cryptochrome 1 (cry1) in rice induces GA2-oxidase genes, which inactivate bioactive GAs, while phytochromes repress GA20-oxidase. Researchers can use photoreceptor-deficient mutants and RNA-seq to profile GA14-aldehyde-related gene expression under controlled light conditions .

Q. How does GA14-aldehyde interact with DELLA proteins to modulate gibberellin signaling?

DELLA proteins repress GA signaling by inhibiting transcription factors. GA14-aldehyde’s downstream product, GA4, binds the GA receptor GID1, triggering DELLA degradation. Chromatin immunoprecipitation (ChIP) assays in Arabidopsis seedlings revealed DELLA binding to promoters of GA-biosynthetic genes (e.g., GA3ox1), establishing feedback loops. Transient overexpression of DELLA in protoplasts can dissect this interaction .

Q. How can metabolic engineering approaches optimize GA14-aldehyde flux in transgenic systems?

Synthetic biology tools, such as CRISPR-Cas9-mediated gene editing, can engineer fungal GA14-aldehyde biosynthetic genes (e.g., P450-1) into plant hosts. Flux balance analysis (FBA) models, combined with LC-MS metabolite profiling, enable real-time monitoring of pathway efficiency. Compartmentalization in chloroplasts or endoplasmic reticulum may enhance yield by avoiding cytotoxic intermediates .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using multiple techniques (e.g., GC-MS, enzyme assays, mutant complementation). For example, discrepancies in GA14-aldehyde’s role in cucurbits vs. legumes were resolved by comparing isotopic labeling patterns and enzyme specificity .

- Experimental Design : Use nested factorial designs to test environmental variables (e.g., light, temperature) on GA14-aldehyde accumulation. Include biological replicates and negative controls (e.g., solvent-only treatments) to ensure robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.